molecular formula C26H27N5 B11295035 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11295035
M. Wt: 409.5 g/mol
InChI Key: ORVYOOBIMQOWIE-UHFFFAOYSA-N
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Description

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a 2-methylphenyl group, a pyrido[1,2-a]benzimidazole core, and a propyl chain attached to the carbonitrile group.

Preparation Methods

The synthesis of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route may include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the pyridine ring: The pyridine ring can be introduced through a cyclization reaction involving a suitable precursor.

    Substitution with piperazine: The piperazine ring, substituted with a 2-methylphenyl group, is then attached to the benzimidazole core through a nucleophilic substitution reaction.

    Addition of the propyl chain and carbonitrile group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or amides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly as a modulator of specific receptors or enzymes involved in disease pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction processes.

Comparison with Similar Compounds

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

    Trazodone: An antidepressant that also contains a piperazine ring and is known for its serotonin receptor antagonism.

    Naftopidil: A medication used to treat benign prostatic hyperplasia, which also features a piperazine moiety.

    Urapidil: An antihypertensive drug with a similar structural motif.

Properties

Molecular Formula

C26H27N5

Molecular Weight

409.5 g/mol

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H27N5/c1-3-8-20-17-25(30-15-13-29(14-16-30)23-11-6-4-9-19(23)2)31-24-12-7-5-10-22(24)28-26(31)21(20)18-27/h4-7,9-12,17H,3,8,13-16H2,1-2H3

InChI Key

ORVYOOBIMQOWIE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C5=CC=CC=C5C)C#N

Origin of Product

United States

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